molecular formula C24H23NO5S B2364542 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate CAS No. 329778-26-9

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate

Cat. No. B2364542
CAS RN: 329778-26-9
M. Wt: 437.51
InChI Key: GCTCBFOUTJMSHD-MFKUBSTISA-N
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Description

“4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate” is a chemical compound . More detailed information about this compound can be found on various chemical databases .

Scientific Research Applications

Molecular Structure and Anti-Malarial Activity

Research has shown that derivatives of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate have potential as anti-malarial agents. A study focused on the crystal structures of active and non-active derivatives of this compound revealed the importance of specific functional groups in generating anti-malarial activity. These findings highlight the compound's significance in medicinal chemistry, particularly in the development of new anti-malarial drugs (Cunico et al., 2009).

Polymerization Catalysts and Material Sciences

This compound has also been utilized in material sciences, particularly in the synthesis of polyimides. A study elaborated on the preparation of novel fluorinated diamine monomers with tert-buty groups, including this compound, which were then used to synthesize polyimides. These polymers exhibited good solubility, tensile strengths, and thermal properties, making them valuable in various industrial applications (Yang et al., 2006).

Antimycobacterial Properties

The compound has been explored for its antimycobacterial properties. A study synthesizing derivatives of this compound reported that some showed activity against Mycobacterium tuberculosis, with the presence of a free amino group and the sulfonamide moiety being crucial for biological activity. This research contributes to the ongoing search for effective treatments against tuberculosis (Moreth et al., 2014).

Synthesis and Structural Analysis

Its role in synthetic chemistry has been highlighted through various studies focusing on the synthesis and crystal structure analysis of derivatives. These studies contribute to understanding the compound's chemical behavior and potential applications in creating new chemical entities (Kumara et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for research and application of this compound are not specified in the search results. The potential for future research could be vast, depending on the properties and uses of the compound .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-24(2,3)18-5-11-21(12-6-18)31(26,27)30-20-9-7-19(8-10-20)25-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCBFOUTJMSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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